molecular formula C10H11BrN2O B1294134 (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1090388-79-6

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No. B1294134
M. Wt: 255.11 g/mol
InChI Key: JFKJUEBASITIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" is a brominated pyridine derivative with a pyrrolidinyl methanone substituent. This structure is related to various other compounds that have been synthesized and studied for their potential biological activities, such as anticonvulsant properties and sodium channel blocking capabilities , as well as their crystal and molecular structures . The presence of the bromine atom on the pyridine ring and the pyrrolidinyl group suggests that this compound could be of interest in the field of medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of a pyridine derivative followed by the introduction of a substituent, such as a pyrrolidinyl group. For instance, a series of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives were synthesized and evaluated for their anticonvulsant activities . Although the exact synthesis of "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" is not detailed in the provided papers, similar synthetic strategies could be employed, such as halogenation of the pyridine ring followed by the introduction of the pyrrolidinyl methanone group.

Molecular Structure Analysis

The molecular structure of halogenated pyridine derivatives can be quite sensitive to the electronic and chemical properties of substituents on the ring . The distances and angles within the pyrrole ring of a related compound, (5-bromopyrrol-3-yl)cyclohexylmethanone, were found to be consistent with other substituted pyrroles, indicating that the electronic effects of the bromine atom are significant . This suggests that the molecular structure of "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" would also be influenced by the bromine substituent and the pyrrolidinyl methanone group.

Chemical Reactions Analysis

The reactivity of brominated pyridine compounds can vary depending on the nature of the substituents and the reaction conditions. For example, N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different conditions . The presence of a bromine atom on the pyridine ring of "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" could make it a versatile intermediate for further chemical transformations, such as cross-coupling reactions or nucleophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure of a related compound, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, was determined by X-ray diffraction, revealing intermolecular hydrogen bonding . The bromine atom in "(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone" is likely to affect its boiling point, melting point, solubility, and density. Additionally, the electronic properties of the bromine atom could influence the compound's UV-Vis and IR spectra, as well as its reactivity in various chemical reactions.

Scientific Research Applications

Anticonvulsant Agents

A study by Malik and Khan (2014) discusses the synthesis of derivatives related to (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone. These derivatives showed significant anticonvulsant activities, evaluated by the maximal electroshock (MES) test. One derivative exhibited potent efficacy with a protective index greater than the reference drug phenytoin, indicating potential applications in anticonvulsant therapies (Malik & Khan, 2014).

Antibacterial Activity

Bogdanowicz et al. (2013) used a compound structurally similar to (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone in the synthesis of new cyanopyridine derivatives. These derivatives were evaluated for antimicrobial activity against various bacteria, showing significant results, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. This suggests possible applications in antibacterial drug development (Bogdanowicz et al., 2013).

Crystallographic Studies

The crystal structure of a related compound, detailed by Butcher, Bakare, and John (2006), demonstrates potential utility in crystallographic studies. They observed that the pyrrolidine ring exhibited envelope geometry, with intermolecular hydrogen bonding, which could be relevant in material sciences and molecular engineering (Butcher, Bakare, & John, 2006).

Synthesis of Heterocycles

Zhang et al. (2020) reported a method for synthesizing heterocycles involving both piperidine and pyridine rings. The synthesis process, applicable to compounds like (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone, holds potential for organic synthesis applications, particularly in creating complex molecular architectures (Zhang et al., 2020).

properties

IUPAC Name

(5-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKJUEBASITIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649714
Record name (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone

CAS RN

1090388-79-6
Record name (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Reactant of Route 6
(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone

Citations

For This Compound
1
Citations
I Abdullah - 2015 - search.proquest.com
Poly (ADP-ribose) polymerases (PARPs) play diverse roles in various cellular processes that involve DNA repair and programmed cell death. Amongst these polymerases is PARP-1, …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.